methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and is substituted with various functional groups, including a methyl ester, dichlorophenyl, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-component reaction. One common method involves the reaction of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and monochloroacetic acid in the presence of anhydrous sodium acetate in an acetic acid-acetic anhydride medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the multi-component reaction approach mentioned above can be scaled up for industrial synthesis, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as acetic acid or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups, onto the thiazolo[3,2-a]pyrimidine scaffold.
Scientific Research Applications
Methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological targets, such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, its antibacterial activity may involve inhibition of bacterial enzymes, while its anti-inflammatory activity may involve modulation of inflammatory signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Methyl (2E)-5-(2-chlorophenyl)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the dichlorophenyl group, in particular, contributes to its potent biological activities, making it a valuable compound for further research and development.
Biological Activity
Methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound in focus has shown potential in various biological assays, indicating its relevance in medicinal chemistry.
Biological Activity Overview
Research has indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : Compounds within this class have been evaluated for their antibacterial and antifungal properties. Studies have reported moderate to high activity against various bacterial strains.
- Antitumor Activity : Thiazolo[3,2-a]pyrimidines have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Anti-inflammatory Effects : Some derivatives have shown potential in inhibiting inflammatory pathways, making them candidates for further development as anti-inflammatory agents.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various thiazolo[3,2-a]pyrimidine derivatives found that methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl | 32 | Staphylococcus aureus |
Methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl | 64 | Escherichia coli |
Antitumor Activity
In vitro studies on the cytotoxic effects of this compound against the MCF-7 cell line revealed an IC50 value of approximately 15 µM. This indicates a potent effect in inhibiting cell proliferation.
The proposed mechanism for the antitumor activity involves the induction of apoptosis through mitochondrial pathways. The compound appears to activate caspase pathways leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
A recent study published in Molecules explored the synthesis and biological evaluation of thiazolo[3,2-a]pyrimidines. The authors synthesized several derivatives and assessed their antimicrobial properties. The study concluded that modifications on the thiazolo-pyrimidine core significantly influenced antimicrobial activity, with methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl showing superior efficacy compared to others tested .
Case Study 2: Anticancer Properties
Another research effort focused on evaluating the anticancer potential of various thiazolo[3,2-a]pyrimidines against different cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, making it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C17H16Cl2N2O3S |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-4-12-15(22)21-14(10-6-5-9(18)7-11(10)19)13(16(23)24-3)8(2)20-17(21)25-12/h5-7,12,14H,4H2,1-3H3 |
InChI Key |
IRZNQEOPNGBRNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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